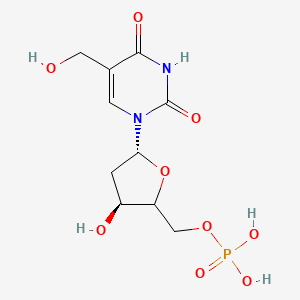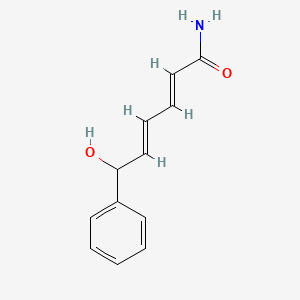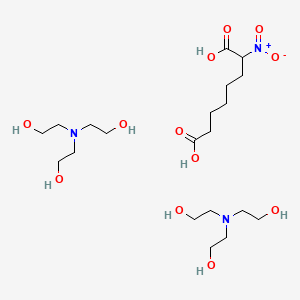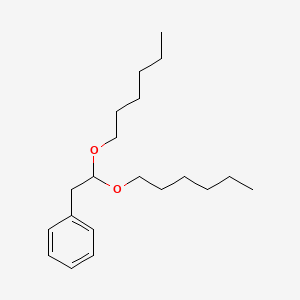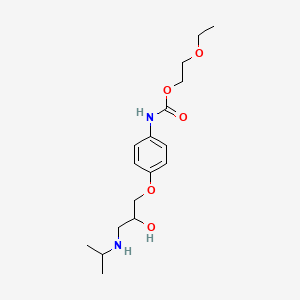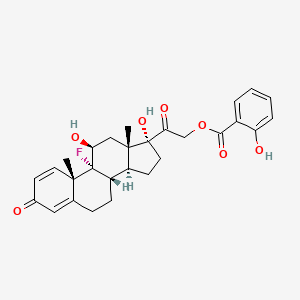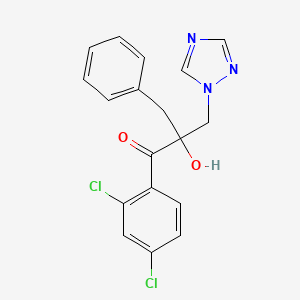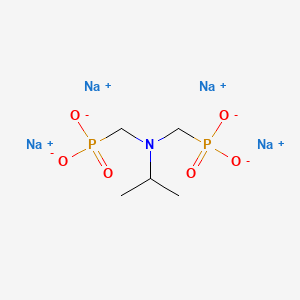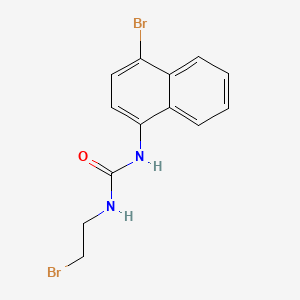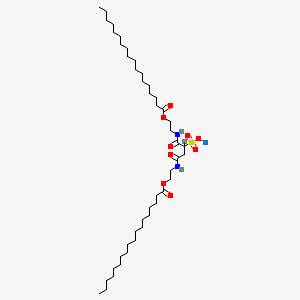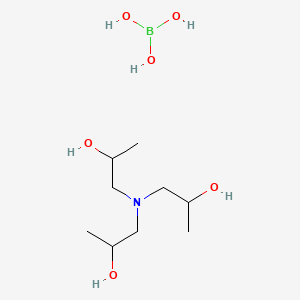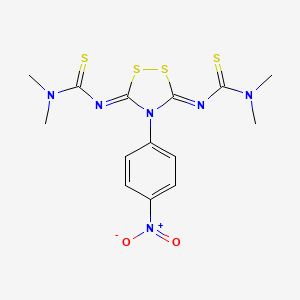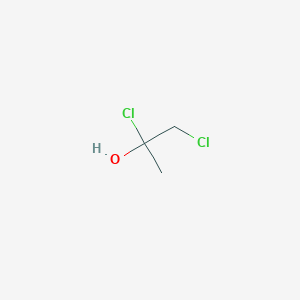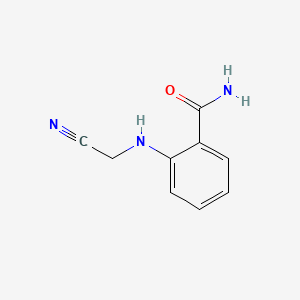
Benzamide, o-((cyanomethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, o-((cyanomethyl)amino)- is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields such as pharmaceuticals, agriculture, and industrial applications due to their diverse biological activities and chemical properties. This compound, in particular, is known for its unique structure, which includes a benzamide core with a cyanomethylamino group attached to the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, o-((cyanomethyl)amino)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of benzamide, o-((cyanomethyl)amino)- can be scaled up using similar synthetic routes. The use of solvent-free reactions and high-temperature conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as ultrasonic irradiation and eco-friendly catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, o-((cyanomethyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano and amide functional groups makes it a versatile compound for different types of chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzamide, o-((cyanomethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as serine proteases and urokinase-type plasminogen activators . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzamide, o-((cyanomethyl)amino)- can be compared with other similar compounds, such as other benzamide derivatives and cyanoacetamide derivatives. Some of the similar compounds include:
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Compared to these compounds, benzamide, o-((cyanomethyl)amino)- is unique due to its specific structure and the presence of both the cyano and amide functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
88203-05-8 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(cyanomethylamino)benzamide |
InChI |
InChI=1S/C9H9N3O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,6H2,(H2,11,13) |
InChI Key |
CXUDIIIEZHHTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


